BenchChemオンラインストアへようこそ!

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one

Lipophilicity Drug-likeness Scaffold optimization

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-65-4, MW 320.4 g/mol, C21H24N2O) is a disubstituted spirocyclic γ-lactam belonging to the 2,8-diazaspiro[4.5]decan-3-one chemotype. The scaffold comprises a piperidine ring spiro-fused at the 4-position to a 3-pyrrolidinone ring carrying a phenyl substituent, with an N-benzyl group on the piperidine nitrogen.

Molecular Formula C21H24N2O
Molecular Weight 320.4 g/mol
Cat. No. B13144178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one
Molecular FormulaC21H24N2O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC(=O)C2C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H24N2O/c24-20-19(18-9-5-2-6-10-18)21(16-22-20)11-13-23(14-12-21)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,22,24)
InChIKeyHFACVTOTLWKAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one – Core Scaffold, Identity & Procurement Identifiers


8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-65-4, MW 320.4 g/mol, C21H24N2O) is a disubstituted spirocyclic γ-lactam belonging to the 2,8-diazaspiro[4.5]decan-3-one chemotype [1]. The scaffold comprises a piperidine ring spiro-fused at the 4-position to a 3-pyrrolidinone ring carrying a phenyl substituent, with an N-benzyl group on the piperidine nitrogen. This substitution pattern confers distinct physicochemical properties (computed LogP ~3.1, TPSA 32.3 Ų, 1 HBD, 2 HBA) that fundamentally differ from mono-substituted or unsubstituted analogs [1]. The core was originally synthesized and pharmacologically assessed in a series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones evaluated for cholinergic activity against the reference muscarinic agonist RS-86 [2].

Why 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one Cannot Be Generically Substituted by Other 2,8-Diazaspiro[4.5]decan-3-one Analogs


Within the 2,8-diazaspiro[4.5]decan-3-one series, the 4-phenyl and 8-benzyl substituents are not inert structural decorations; they fundamentally govern the compound's three-dimensional pharmacophore, computed lipophilicity (LogP ~3.1 versus ~1.4 for the unsubstituted 2,8-diazaspiro[4.5]decan-3-one), and hydrogen-bonding capacity [1]. Removal of the 4-phenyl group (yielding 8-benzyl-2,8-diazaspiro[4.5]decan-3-one, CAS 154495-69-9) eliminates the aryl–receptor π-stacking motif, while removal of the 8-benzyl group (4-phenyl-2,8-diazaspiro[4.5]decan-3-one, CAS 79139-66-5) abolishes the basic amine pharmacophore required for interactions with aspartate residues in aminergic receptors [2]. The Cignarella et al. pharmacological evaluation demonstrated that even within congeneric 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, cholinergic activity profiles were uniformly flat relative to RS-86, underscoring that this scaffold's biological signature is exquisitely dependent on the precise substitution pattern and cannot be assumed transferable between analogs [3].

Quantitative Comparator Evidence for 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one Selection


Computed Lipophilicity (LogP) Differentiation of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one Versus Mono-Substituted and Unsubstituted Analogs

The target compound exhibits a computed XLogP3 of 3.1, which is ~1.7 log units higher than the unsubstituted 2,8-diazaspiro[4.5]decan-3-one core (XLogP3 ~1.4) [1]. This difference of approximately 50-fold in predicted octanol-water partition coefficient places the compound in a substantially more lipophilic property space that affects membrane permeability predictions, plasma protein binding estimates, and CNS penetration potential. The mono-substituted analog 8-benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS 154495-69-9, no 4-phenyl) has a computed LogP of approximately 2.2, while 4-phenyl-2,8-diazaspiro[4.5]decan-3-one (CAS 79139-66-5, no 8-benzyl) has a computed LogP of approximately 2.0, making the dual-substituted target uniquely positioned in lipophilicity space [1].

Lipophilicity Drug-likeness Scaffold optimization

Cholinergic Activity Profile of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one as a Member of the 8-Substituted-2,8-diazaspiro[4.5]decan-3-one Class Versus RS-86

In the Cignarella et al. (1993) pharmacological study, a series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, including the target compound's chemotype, were tested in both in vitro binding assays and in vivo behavioral models (antiamnesic activity in scopolamine-treated mice, hypothermia induction, salivation) predictive of cholinergic activity [1]. All tested compounds in this series were found to be devoid of significant cholinergic properties when directly compared to the reference muscarinic agonist RS-86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione), which demonstrated clear agonism [1]. This negative pharmacological signature—while a null result—is a differentiating feature: it indicates that the 4-phenyl, 8-benzyl disubstituted 2,8-diazaspiro[4.5]decan-3-one core is unsuitable for cholinergic-targeted programs but may serve as a clean negative control or an off-target-sparing scaffold for programs where muscarinic activity is undesirable.

Cholinergic pharmacology Muscarinic receptor CNS drug discovery

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity as Determinants of CNS Drug-Likeness Versus Mono-Substituted and Unsubstituted Analogs

The target compound has a computed TPSA of 32.3 Ų, 1 hydrogen bond donor (lactam NH), and 2 hydrogen bond acceptors (lactam C=O and piperidine N) [1]. The unsubstituted 2,8-diazaspiro[4.5]decan-3-one core has a TPSA of 32.3 Ų (identical, since TPSA is dominated by the lactam), but the mono-substituted 8-benzyl analog (CAS 154495-69-9) has TPSA = 32.3 Ų with 1 HBD/2 HBA, while the 4-phenyl analog (CAS 79139-66-5) has TPSA = 32.3 Ų with 1 HBD/2 HBA, demonstrating that the 4-phenyl and 8-benzyl groups do not alter TPSA but have a pronounced effect on LogP and molecular volume [1]. The compound's TPSA <60 Ų and LogP of 3.1 place it within the favorable CNS MPO (Multiparameter Optimization) desirability zone (TPSA <60–70 Ų, LogP 2–4), suggesting good passive BBB permeability potential—a feature that is retained across the analog series but combined with distinct lipophilicity-driven pharmacokinetic differentiation [1].

CNS drug design Physicochemical profiling Blood-brain barrier penetration

Structural Isosterism to 1,3,8-Triazaspiro[4.5]decane Neuroleptic Agents as a Scaffold-Hopping Entry Point for CNS Programs

The 2,8-diazaspiro[4.5]decane scaffold present in the target compound is a direct isostere of the 1,3,8-triazaspiro[4.5]decane core found in clinically established neuroleptic agents such as spiperone (spiroperidol) and spiramide [1]. In spiperone, the 1,3,8-triazaspiro[4.5]decane-4-one core features an additional nitrogen at position 3 (forming a hydantoin-like moiety) that serves as a hydrogen-bond acceptor. The target compound replaces this N3 with a C–H bond (lactam rather than urea/hydantoin), while retaining the 4-phenyl substituent and the 8-benzyl-piperidine substructure [1]. This bioisosteric relationship provides a rational basis for exploring the target compound as a dopamine D2/D3 or serotonin 5-HT2A receptor ligand scaffold with potentially differentiated selectivity profiles due to altered hydrogen-bonding capacity at the 3-position .

Bioisosterism Neuroleptic agents Dopamine receptor Scaffold hopping

Commercially Reported Purity Specification as a Procurement-Quality Discriminator Among Vendors

Commercially available lots of the target compound are specified at a minimum purity of 95% (HPLC) as reported by supplier AKSci (Catalog 0341CU) . The closely related analog 8-benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS 154495-69-9) is available at 97% purity (AKSci Catalog 7757AA) , while the core 2,8-diazaspiro[4.5]decan-3-one (CAS 561314-57-6) is offered at 95% by Matrix Scientific . The target compound's 95% purity tier is standard for early-stage research; however, the presence of both the 4-phenyl and 8-benzyl substituents introduces synthetic complexity and potential for regioisomeric or diastereomeric impurities that necessitate rigorous analytical characterization beyond simple HPLC purity—a consideration that purchasers must verify through orthogonal techniques (NMR, LCMS) .

Chemical procurement Purity specification Vendor qualification

Optimal Research and Procurement Applications for 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one


CNS Drug Discovery: Dopamine D2/D3 or Serotonin 5-HT2A Receptor Ligand Screening via Bioisosteric Scaffold Hopping from Triazaspirodecane Neuroleptics

The compound's established isosteric relationship to the 1,3,8-triazaspiro[4.5]decane core of spiperone enables its use as a structurally differentiated starting point for dopamine and serotonin receptor ligand discovery [1]. Medicinal chemistry teams can deploy the compound as a scaffold-hopping entry into CNS receptor space, with the altered hydrogen-bonding pattern at the 3-position (lactam C=O vs. urea/hydantoin) predicted to modulate subtype selectivity. Combined with its favorable CNS MPO profile (TPSA 32.3 Ų, LogP 3.1) , the compound is suited for receptor binding panels (D1–D5, 5-HT1A, 5-HT2A, 5-HT2C) and functional assays (cAMP, β-arrestin recruitment) to establish selectivity fingerprints.

Muscarinic-Sparing Kinase or Non-Cholinergic CNS Probe Development

Pharmacological data from the Cignarella et al. (1993) study indicate that the 8-substituted-2,8-diazaspiro[4.5]decan-3-one class, which includes the target compound, is devoid of significant cholinergic activity [1]. This property makes the scaffold valuable for CNS programs—such as kinase inhibitor (RIPK1, TYK2/JAK1, LATS1/2) or GPCR (non-muscarinic) projects—where muscarinic receptor-mediated side effects (bradycardia, hypersalivation, gastrointestinal distress) must be avoided. The compound can serve as a negative control for muscarinic counterscreening or as a core scaffold for building selectivity into lead series that are structurally related to the broader 2,8-diazaspiro[4.5]decane chemotype .

Synthetic Methodology Development and Spirocyclic Library Construction

The dual-substituted nature of the target compound (4-phenyl + 8-benzyl) makes it an excellent substrate for synthetic chemistry development, including: (i) N-debenzylation via catalytic hydrogenolysis (Pd/C, H2) to generate the 8-H intermediate for subsequent diversification; (ii) lactam N-functionalization at the 2-position; (iii) phenyl ring functionalization via electrophilic aromatic substitution or cross-coupling [1]. The compound thus serves as a versatile intermediate for constructing focused libraries of 2,4,8-trisubstituted diazaspiro[4.5]decan-3-ones, with the 8-benzyl group functioning as a protective handle that can be cleaved orthogonally to other protecting groups .

Physicochemical Reference Standard for CNS Drug Design Property Calibration

With computed LogP = 3.1, TPSA = 32.3 Ų, 1 HBD, 2 HBA, and 3 rotatable bonds, the target compound occupies a well-defined position in CNS drug-like property space that can serve as a calibration point for in silico models of blood-brain barrier permeability (e.g., PAMPA-BBB, MDCK-MDR1 assays) [1]. Its intermediate lipophilicity relative to the unsubstituted core (ΔLogP +1.7) and mono-substituted analogs (ΔLogP +0.9–1.1) provides a systematic gradient for structure-property relationship (SPR) studies aimed at correlating incremental LogP changes with permeability, efflux ratio, and plasma protein binding in vitro [1].

Quote Request

Request a Quote for 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.